molecular formula C18H18F2N4O4 B11183928 ethyl 2-{2-[(3,4-difluorophenyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate

ethyl 2-{2-[(3,4-difluorophenyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate

Cat. No.: B11183928
M. Wt: 392.4 g/mol
InChI Key: ODJJLSHLYXYPJZ-UHFFFAOYSA-N
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Description

ETHYL 2-{[(3,4-DIFLUOROPHENYL)CARBAMOYL]METHYL}-3-OXO-2H,3H,5H,6H,7H,8H-PYRIDO[4,3-C]PYRIDAZINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of pyridopyridazine derivatives. This compound is characterized by its unique structure, which includes a pyridopyridazine core, a difluorophenyl group, and an ethyl ester functional group. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{[(3,4-DIFLUOROPHENYL)CARBAMOYL]METHYL}-3-OXO-2H,3H,5H,6H,7H,8H-PYRIDO[4,3-C]PYRIDAZINE-6-CARBOXYLATE typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Pyridopyridazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyridopyridazine core.

    Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced through a nucleophilic substitution reaction, often using a difluorobenzene derivative and a suitable nucleophile.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control can further optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{[(3,4-DIFLUOROPHENYL)CARBAMOYL]METHYL}-3-OXO-2H,3H,5H,6H,7H,8H-PYRIDO[4,3-C]PYRIDAZINE-6-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the difluorophenyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives with various functional groups.

Scientific Research Applications

ETHYL 2-{[(3,4-DIFLUOROPHENYL)CARBAMOYL]METHYL}-3-OXO-2H,3H,5H,6H,7H,8H-PYRIDO[4,3-C]PYRIDAZINE-6-CARBOXYLATE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 2-{[(3,4-DIFLUOROPHENYL)CARBAMOYL]METHYL}-3-OXO-2H,3H,5H,6H,7H,8H-PYRIDO[4,3-C]PYRIDAZINE-6-CARBOXYLATE involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • **ETHYL 2-{[(3,4-DICHLOROPHENYL)CARBAMOYL]METHYL}-3-OXO-2H,3H,5H,6H,7H,8H-PYRIDO[4,3-C]PYRIDAZINE-6-CARBOXYLATE
  • **ETHYL 2-{[(3,4-DIMETHOXYPHENYL)CARBAMOYL]METHYL}-3-OXO-2H,3H,5H,6H,7H,8H-PYRIDO[4,3-C]PYRIDAZINE-6-CARBOXYLATE

Uniqueness

The uniqueness of ETHYL 2-{[(3,4-DIFLUOROPHENYL)CARBAMOYL]METHYL}-3-OXO-2H,3H,5H,6H,7H,8H-PYRIDO[4,3-C]PYRIDAZINE-6-CARBOXYLATE lies in its difluorophenyl group, which imparts distinct electronic properties and enhances its biological activity compared to similar compounds with different substituents.

Properties

Molecular Formula

C18H18F2N4O4

Molecular Weight

392.4 g/mol

IUPAC Name

ethyl 2-[2-(3,4-difluoroanilino)-2-oxoethyl]-3-oxo-7,8-dihydro-5H-pyrido[4,3-c]pyridazine-6-carboxylate

InChI

InChI=1S/C18H18F2N4O4/c1-2-28-18(27)23-6-5-15-11(9-23)7-17(26)24(22-15)10-16(25)21-12-3-4-13(19)14(20)8-12/h3-4,7-8H,2,5-6,9-10H2,1H3,(H,21,25)

InChI Key

ODJJLSHLYXYPJZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC2=NN(C(=O)C=C2C1)CC(=O)NC3=CC(=C(C=C3)F)F

Origin of Product

United States

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